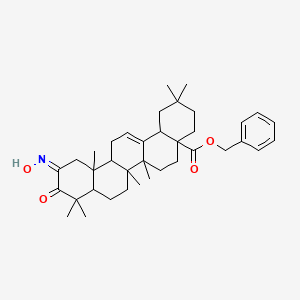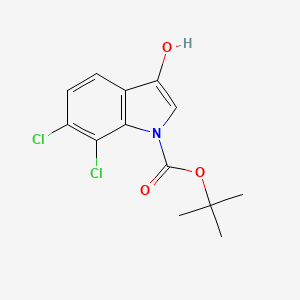![molecular formula C12H23NO B12281822 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a tert-butyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one using sodium tetrahydridoborate. This reaction yields the corresponding alcohol as a mixture of epimers . Another method involves the catalytic hydrogenation of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of reagents and catalysts, as well as reaction conditions, would need to be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Reduction: Reduction of 3-tert-butoxycarbonyl derivatives using sodium tetrahydridoborate.
Substitution: Reactions with potassium iodide and sodium azide to form 9-iodo and 9-azido derivatives.
Formation of Derivatives: Conversion to O-acetyl and O-methylsulfonyl derivatives using acetyl chloride and methanesulfonyl chloride.
Common Reagents and Conditions
Sodium tetrahydridoborate: Used for reduction reactions.
Potassium iodide and sodium azide: Used for substitution reactions.
Acetyl chloride and methanesulfonyl chloride: Used for forming O-acetyl and O-methylsulfonyl derivatives.
Major Products
Alcohols: Resulting from reduction reactions.
Iodo and azido derivatives: Formed through substitution reactions.
O-acetyl and O-methylsulfonyl derivatives: Produced from reactions involving acetyl chloride and methanesulfonyl chloride.
Scientific Research Applications
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol involves its ability to undergo various chemical transformations. For example, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds when used in conjunction with specific catalytic systems . The molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol: Similar structure with a benzyl group instead of a tert-butyl group.
3-Tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one: Precursor in the synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol.
9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound used as a catalytic oxidant.
Uniqueness
This compound is unique due to its specific tert-butyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
COOVPSNCROLCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2CCCC(C1)C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)



![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)

